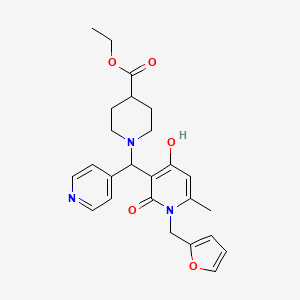

Ethyl 1-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate

Description

Ethyl 1-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a furan-2-ylmethyl group, a pyridin-4-ylmethyl moiety, and a piperidine-4-carboxylate ester.

Properties

IUPAC Name |

ethyl 1-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-pyridin-4-ylmethyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5/c1-3-32-25(31)19-8-12-27(13-9-19)23(18-6-10-26-11-7-18)22-21(29)15-17(2)28(24(22)30)16-20-5-4-14-33-20/h4-7,10-11,14-15,19,23,29H,3,8-9,12-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPCYTZTJFYQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 465.55 g/mol. Its structure includes a piperidine ring, a pyridine moiety, and a furan substituent, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C26H31N3O5 |

| Molecular Weight | 465.55 g/mol |

| CAS Number | 897612-86-1 |

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. For instance, derivatives of dihydropyridine have shown potential in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases such as cancer and neurodegeneration .

Antimicrobial Activity

Studies have demonstrated that related pyridine-based compounds possess notable antimicrobial activities against a range of pathogens. For example, the compound's structural components may enhance its efficacy against bacteria and fungi by disrupting microbial cell membranes or inhibiting vital enzymatic pathways .

Antitumor Properties

This compound has been evaluated for its antitumor effects. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

- Study on Antioxidant Effects : A study evaluated the antioxidant capacity of various dihydropyridine derivatives, including those similar to the compound . The results indicated significant inhibition of lipid peroxidation and free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

- Antimicrobial Efficacy : In a comparative analysis of several pyridine derivatives, this compound was found to exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to penetrate bacterial membranes effectively .

- Cancer Cell Studies : Research involving the compound's effects on breast cancer cell lines revealed that it significantly reduced cell viability and induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound for developing new anticancer therapies.

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of and a molecular weight of approximately 465.55 g/mol. Its structure comprises several functional groups that contribute to its biological activity, including a piperidine moiety, furan ring, and pyridine derivative.

Pharmacological Activity

The compound exhibits diverse biological activities that make it a candidate for therapeutic applications:

Antimicrobial Properties

Research indicates that derivatives of piperazine and pyridine possess antimicrobial effects. The presence of the furan ring enhances these properties by facilitating interactions with microbial enzymes or receptors. Studies have shown effective inhibition against various pathogens, suggesting its potential use in developing new antibiotics .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The structural components are believed to interfere with cancer cell proliferation through apoptosis induction mechanisms. Further research is needed to elucidate specific pathways involved in its anticancer effects .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems could position it as a candidate for neuroprotective therapies. Its structural similarity to known neuroprotective agents warrants investigation into its efficacy in treating neurodegenerative diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions including the Biginelli reaction, which combines aldehydes, urea derivatives, and β-keto esters under acidic conditions to form dihydropyrimidines. This method has been optimized for yield and purity, making it suitable for laboratory-scale production .

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial activity of derivatives similar to Ethyl 1-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a new antimicrobial agent .

Case Study 2: Anticancer Potential

Another study focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF7 breast cancer cells). The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM, indicating promising anticancer activity that warrants further investigation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

- Pyridin-2(1H)-one core : Shared with analogs in , which exhibit antioxidant and antibacterial properties.

- Pyridin-4-ylmethyl group : May enhance π-π stacking interactions in molecular docking compared to purely aliphatic substituents.

- Ethyl piperidine-4-carboxylate : Contributes to solubility and bioavailability; similar esters are common in drug design for prodrug strategies.

Pharmacological Activity Comparison

Table 1: Key Pharmacological and Physicochemical Properties

*Not directly tested; inferred from structural analogs. †Predicted using fragment-based methods.

Key Observations:

- Antioxidant Activity : Bromophenyl analogs (79.05%) outperform methoxyphenyl derivatives (17.55%) due to electron-withdrawing effects enhancing radical scavenging . The target compound’s furan group may offer intermediate activity, as furans are less electron-withdrawing than bromine but more so than methoxy groups.

- Antibacterial Activity : Structural analogs show moderate activity against S. aureus and E. coli. The pyridin-4-ylmethyl group in the target compound may improve binding to bacterial targets via π-π interactions .

- Solubility and LogP : The ethyl ester in the target compound likely reduces solubility compared to carboxylic acid derivatives (e.g., ), but the furan’s polarity may partially offset this.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can multi-step organic reactions be optimized?

The compound's structural complexity (e.g., fused heterocycles, ester groups) requires multi-step synthesis involving nucleophilic substitutions, condensations, and protecting-group strategies. Critical challenges include regioselectivity in dihydropyridinone formation and stability of the furan-methyl group under acidic/basic conditions. Optimization involves:

- Stepwise purification : Use column chromatography after each step to isolate intermediates .

- Reagent selection : Employ triethylamine or dichloromethane for reactions requiring anhydrous conditions .

- Yield monitoring : Track reaction progress via TLC or HPLC to adjust stoichiometry and temperature .

Q. Which spectroscopic methods are most reliable for confirming structural integrity and purity?

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., pyridin-4-yl vs. furan-2-ylmethyl groups) and confirm esterification .

- IR spectroscopy : Validate carbonyl (C=O) stretches (1650–1750 cm) for oxo and carboxylate groups .

- Mass spectrometry : High-resolution MS confirms molecular weight and detects byproducts .

Q. What safety protocols are essential during handling and synthesis?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., dichloromethane) .

- Skin protection : Wear nitrile gloves and lab coats; immediately rinse skin/eyes upon contact with irritants .

- Waste disposal : Segregate halogenated solvents and metal catalysts (e.g., Pd-based reagents) for specialized disposal .

Advanced Research Questions

Q. How can reaction conditions be statistically optimized to improve yield and reduce byproducts?

Apply Design of Experiments (DoE) principles:

- Variables : Test temperature, solvent polarity, and catalyst loading in a factorial design .

- Response surface modeling : Use software (e.g., JMP, Minitab) to identify optimal conditions for critical steps like dihydropyridinone cyclization .

- Case study : A 2021 flow-chemistry study achieved 85% yield in diazomethane synthesis using DoE, comparable to challenges in this compound’s synthesis .

Q. What computational approaches predict the compound’s 3D conformation and target interactions?

- Molecular docking : Simulate binding to receptors (e.g., kinases) using AutoDock Vina; prioritize pyridin-4-yl and dihydropyridinone moieties as pharmacophores .

- Molecular dynamics (MD) : Assess stability of the furan-methyl group in aqueous environments (e.g., explicit solvent models in GROMACS) .

- DFT calculations : Evaluate electronic properties of the ester group to predict reactivity in nucleophilic acyl substitutions .

Q. How does pH influence the compound’s stability, and what degradation products form under acidic/basic conditions?

- Accelerated stability studies : Incubate at pH 1–13 (37°C) and monitor via LC-MS.

- Acidic conditions : Hydrolysis of the ethyl carboxylate to carboxylic acid .

- Basic conditions : Degradation of the dihydropyridinone ring to pyridine derivatives .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

- Structure-activity relationship (SAR) analysis : Compare substitutions (e.g., furan vs. phenyl groups) using in vitro assays (e.g., enzyme inhibition) .

- Meta-analysis : Cross-reference data from analogues (e.g., piperazine vs. piperidine derivatives) to identify critical functional groups .

- Controlled assays : Replicate studies under standardized conditions (e.g., fixed ATP concentration for kinase assays) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.